3-Methylcyclohexanecarboxylic anhydride

Description

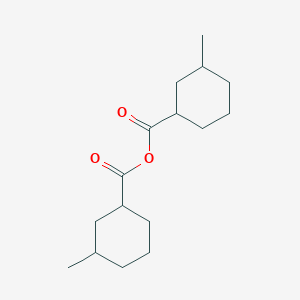

3-Methylcyclohexanecarboxylic anhydride (CAS: 26590-20-5) is a cycloaliphatic anhydride characterized by a six-membered cyclohexene ring substituted with a methyl group and two carboxylic acid anhydride functionalities. It is structurally related to methyl tetrahydrophthalic anhydride (MTHPA), a widely used epoxy resin curing agent . This compound is valued for its thermal stability, low viscosity, and reactivity in polymerization reactions, making it suitable for applications in electronics, coatings, and composite materials .

Properties

Molecular Formula |

C16H26O3 |

|---|---|

Molecular Weight |

266.38 g/mol |

IUPAC Name |

(3-methylcyclohexanecarbonyl) 3-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C16H26O3/c1-11-5-3-7-13(9-11)15(17)19-16(18)14-8-4-6-12(2)10-14/h11-14H,3-10H2,1-2H3 |

InChI Key |

KYKCBFSCRHKEOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)C(=O)OC(=O)C2CCCC(C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcyclohexanecarboxylic anhydride can be synthesized through the reaction of 3-methylcyclohexanecarboxylic acid with acetic anhydride or other dehydrating agents. The reaction typically occurs under mild conditions, often at room temperature, and involves the removal of water to form the anhydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient dehydrating agents such as phosphorus pentoxide or thionyl chloride. These reagents facilitate the conversion of the carboxylic acid to the anhydride with higher yields and shorter reaction times.

Chemical Reactions Analysis

Types of Reactions: 3-Methylcyclohexanecarboxylic anhydride undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form 3-methylcyclohexanecarboxylic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

Alcoholysis: Requires the presence of an alcohol and often a catalyst such as sulfuric acid.

Aminolysis: Involves the use of primary or secondary amines, often under mild heating.

Major Products:

Hydrolysis: 3-Methylcyclohexanecarboxylic acid.

Alcoholysis: Corresponding esters.

Aminolysis: Corresponding amides.

Scientific Research Applications

Chemical Properties and Structure

3-Methylcyclohexanecarboxylic anhydride is derived from 3-methylcyclohexanecarboxylic acid. Its chemical structure allows it to participate in various chemical reactions, making it suitable for multiple applications. The molecular formula is , and it has a molecular weight of approximately 142.2 g/mol.

Curing Agent in Epoxy Resins

One of the primary applications of this compound is as a curing agent for epoxy resins. Its effectiveness in this role is attributed to its ability to react with epoxy groups, leading to the formation of cross-linked networks that enhance the mechanical properties of the resulting materials.

- Compatibility with Accelerators : Research indicates that when mixed with imidazole salts, this compound demonstrates good compatibility, which is essential for achieving optimal curing performance at elevated temperatures (above 50 °C) .

- Performance Characteristics : The cured epoxy systems exhibit improved thermal stability and mechanical strength, making them suitable for structural applications in aerospace, automotive, and civil engineering sectors.

Use in Coatings and Adhesives

The compound is also utilized in coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation.

- Corrosion Protection : Coatings formulated with this compound provide superior protection against corrosion for metal substrates, which is critical for extending the lifespan of infrastructure and machinery .

- Adhesive Formulations : Its incorporation into adhesive formulations enhances bond strength and durability, making it suitable for both industrial and consumer products.

Advanced Material Development

Recent studies have explored the use of this compound in developing advanced materials such as composites and specialty polymers.

- Composite Materials : When used as a matrix material in fiber-reinforced composites, it contributes to improved mechanical properties and thermal resistance .

- Specialty Polymers : Its reactivity allows for the synthesis of specialty polyamides and other polymers that exhibit unique properties tailored for specific applications in electronics and automotive industries .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 3-methylcyclohexanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a carboxylate ion, resulting in the formation of the corresponding acid, ester, or amide.

Comparison with Similar Compounds

The following section provides a detailed comparison of 3-methylcyclohexanecarboxylic anhydride with structurally or functionally related anhydrides, including methyl tetrahydrophthalic anhydride (MTHPA) , maleic anhydride , phthalic anhydride , and 3-hydroxyphthalic anhydride (HP-API) .

Structural and Chemical Properties

Key Insights :

- Cycloaliphatic vs. Aromatic : Unlike phthalic anhydride (aromatic), this compound and MTHPA are cycloaliphatic, offering superior UV resistance and reduced yellowing in coatings .

- Reactivity : Maleic anhydride exhibits higher electrophilic reactivity, enabling grafting onto polymers (e.g., polypropylene), while cycloaliphatic anhydrides like MTHPA are preferred for controlled epoxy curing .

- Biochemical Applications : HP-API, a modified hydroxyphthalic anhydride, demonstrates unique dual functionality in HIV research by inhibiting viral entry and amyloid fibril formation .

Key Insights :

- Epoxy Performance : MTHPA and this compound yield resins with high glass transition temperatures (Tg > 120°C), outperforming nadic anhydride in thermal stability .

Thermal and Mechanical Performance

Data from epoxy resin studies (DGEBA-based systems):

| Property | This compound | MTHPA | Nadic Anhydride |

|---|---|---|---|

| Tg (°C) | 125–135 | 120–130 | 110–120 |

| Flexural Strength | 120–140 MPa | 110–130 MPa | 90–110 MPa |

| Thermal Conductivity | 0.16–0.18 W/m·K | 0.15–0.17 | 0.14–0.16 |

Key Insight: The methyl substitution in this compound enhances crosslinking density compared to non-methylated analogs, improving mechanical rigidity .

Market and Industrial Relevance

Biological Activity

3-Methylcyclohexanecarboxylic anhydride is a cyclic carboxylic acid derivative that has garnered interest in various fields, including organic synthesis and potential biological applications. Understanding its biological activity is essential for assessing its utility in pharmaceuticals and other applications.

- Molecular Formula : C8H14O2

- Molecular Weight : 142.2 g/mol

- CAS Number : 13293-59-9

The compound exists predominantly as an anhydride, which influences its reactivity and potential interactions with biological systems.

Biological Activity Overview

Research on the biological activity of this compound is limited, but it can be inferred from related compounds and their activities. The following sections summarize relevant findings and potential implications.

1. Metabolic Pathways

3-Methylcyclohexanecarboxylic acid, a related compound, is known to participate in various metabolic pathways. It may act as a secondary metabolite, which can play a role in plant defense mechanisms or signaling processes within organisms . Secondary metabolites often have bioactive properties that could be leveraged in pharmaceutical applications.

2. Anticancer Potential

While specific studies on the anhydride form are scarce, compounds with similar structures have shown promise in cancer research. For instance, some derivatives of cyclohexanecarboxylic acids have been investigated for their ability to induce apoptosis in cancer cells . This suggests that this compound could potentially exhibit similar anticancer properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various carboxylic acid derivatives, including cyclohexanecarboxylic acids. The results indicated that certain derivatives demonstrated significant antibacterial activity against Gram-positive bacteria . This finding raises the possibility that this compound may also possess antimicrobial properties worth exploring.

Case Study 2: Neuroprotective Effects

Another area of interest is the neuroprotective effects of cyclohexanecarboxylic acid derivatives. Research has shown that some related compounds can promote neuronal survival and differentiation in vitro, suggesting potential applications in treating neurodegenerative diseases . The anhydride form may enhance these effects due to its reactivity with biological macromolecules.

Data Table: Summary of Biological Activities

Q & A

What are the key synthetic routes for 3-methylcyclohexanecarboxylic anhydride, and how do reaction conditions influence product purity?

Basic Research Focus

The synthesis of this compound typically involves acid-catalyzed dehydration of 3-methylcyclohexanecarboxylic acid or intramolecular cyclization of its acyl chloride derivative. For example, heating 3-methylcyclohexanecarboxylic acid with a dehydrating agent (e.g., acetic anhydride or P₂O₅) under controlled conditions (110–130°C) promotes anhydride formation . Gas chromatography (GC) with polar capillary columns (e.g., DB-WAX) is critical for monitoring side products like alkenes or residual acid, which arise from competing elimination or incomplete cyclization . Optimizing reaction time and temperature minimizes these impurities.

How can researchers validate the structural integrity of this compound using analytical techniques?

Basic Research Focus

Combined spectroscopic and chromatographic methods are essential:

- FT-IR : Confirm anhydride formation by identifying the characteristic C=O stretching bands at ~1800 cm⁻¹ (asymmetric) and ~1750 cm⁻¹ (symmetric), distinct from carboxylic acid O-H stretches (~2500–3500 cm⁻¹) .

- GC-MS : Use helium carrier gas and a mid-polarity column (e.g., HP-5MS) to separate and quantify reaction products. Retention indices and mass fragmentation patterns distinguish the anhydride from methylcyclohexene byproducts .

- ¹H/¹³C NMR : Look for deshielded carbonyl carbons (~165–175 ppm) and the absence of carboxylic acid protons .

What mechanistic insights explain competing pathways during this compound synthesis?

Advanced Research Focus

The acid-catalyzed dehydration of 3-methylcyclohexanecarboxylic acid may follow two pathways:

Intramolecular Cyclization : Dominant under slow heating and excess dehydrating agents, favoring anhydride formation via nucleophilic acyl substitution .

β-Elimination : Competing pathway under rapid heating, producing 3-methylcyclohexene via Zaitsev orientation. Kinetic studies using GC time-course analysis reveal that higher temperatures (>130°C) and strong Brønsted acids (e.g., H₂SO₄) favor elimination .

To suppress elimination, use milder Lewis acids (e.g., ZnCl₂) and controlled heating rates (<2°C/min) .

How should researchers resolve contradictions in product distribution data across different studies?

Advanced Research Focus

Discrepancies in product ratios (e.g., anhydride vs. alkene) often stem from:

- Catalyst Variability : Brønsted acids (H₃PO₄ vs. H₂SO₄) alter protonation efficiency, affecting cyclization rates. Compare kinetic data using Arrhenius plots to identify activation energy differences .

- GC Method Sensitivity : Columns with lower polarity (e.g., DB-1) may fail to resolve co-eluting peaks, leading to misquantification. Validate results using orthogonal methods like ¹³C NMR or HPLC .

- Reaction Quenching : Rapid cooling may trap intermediates; use in-situ FT-IR or real-time mass spectrometry to monitor dynamic changes .

What strategies optimize the catalytic hydrogenation of intermediates in this compound synthesis?

Advanced Research Focus

For hydrogenation steps (e.g., reducing unsaturated byproducts), Ni-based catalysts (Ni/SiO₂ or Ni-Cu/SiO₂) show higher selectivity than Pd/C. Key parameters:

- Temperature : 80–100°C maximizes hydrogen uptake while avoiding over-reduction .

- Pressure : 1.5–2.0 MPa H₂ balances reaction rate and safety.

- Kinetic Modeling : First-order dependence on substrate concentration and half-order on H₂ pressure, as shown in tetrahydrophthalic anhydride hydrogenation studies .

Track progress via GC or in-situ pressure decay measurements.

How do stereoelectronic effects influence the reactivity of this compound in nucleophilic acyl substitutions?

Advanced Research Focus

The steric bulk of the 3-methyl group hinders nucleophilic attack at the carbonyl carbon, slowing reactions with bulky nucleophiles (e.g., tert-butanol). Computational studies (DFT) predict higher activation energy for axial attack compared to equatorial pathways. Experimentally, kinetic isotopic effects (KIE) using deuterated nucleophiles confirm a concerted mechanism . Optimize reactions by using polar aprotic solvents (e.g., DMF) to stabilize transition states .

What electrochemical methods enable sustainable synthesis of this compound?

Advanced Research Focus

Electrochemical coupling of 3-methylcyclohexanecarboxylic acid in acetonitrile with a Pt anode/C cathode achieves 75–85% yield at 1.8 V. This method avoids stoichiometric dehydrating agents, reducing waste. Key factors:

- Electrolyte : 0.1 M LiClO₄ enhances conductivity without side reactions.

- pH Control : Maintain acidic conditions (pH 3–4) to stabilize the carboxylate anion .

Monitor Faradaic efficiency via coulometric analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.